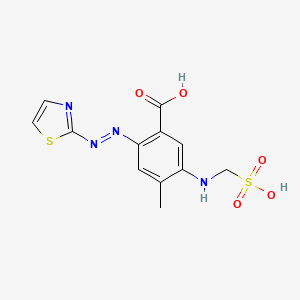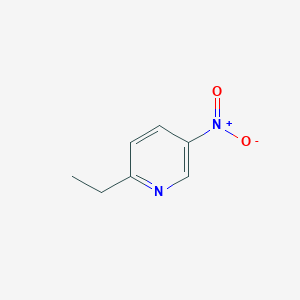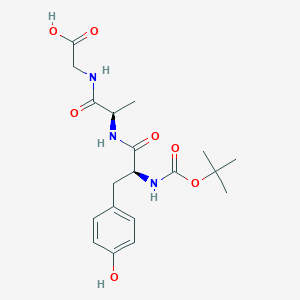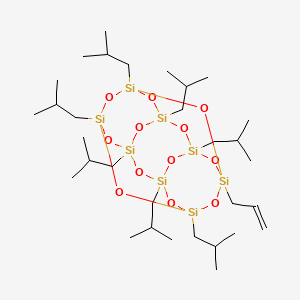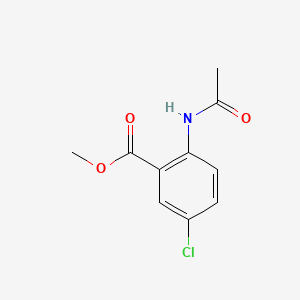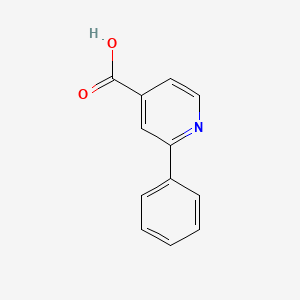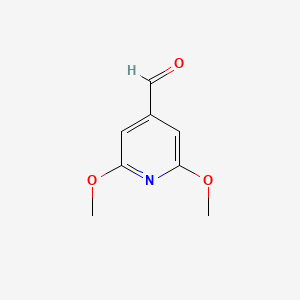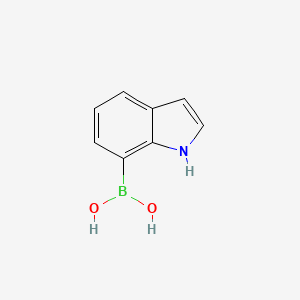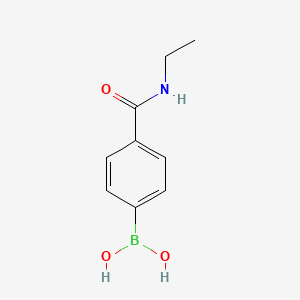
4-(N-乙基氨基羰基)苯硼酸
描述
4-(N-Ethylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 850568-12-6 . It has a molecular weight of 193.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(N-Ethylaminocarbonyl)phenylboronic acid is1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-(N-Ethylaminocarbonyl)phenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
-
Scientific Field: Materials Science
- Application Summary : Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules .
- Methods of Application : The polymers are synthesized in DMSO by a one-pot polymerization approach . The phenylboronic acid (PBA)-functionalized polymers use N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively . The binding capacity was 46±1 μmol/g for adenosine and 166±12 μmol/g for catechol .
-
Scientific Field: Drug Delivery and Diagnostics
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, have been used in the development of pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application : The principle of boronate affinity reaction is pH dependent. Under high pH condition the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .
- Results or Outcomes : This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
-
Scientific Field: Chemical Synthesis
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, are often used in chemical synthesis . They can participate in various reactions such as Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .
- Methods of Application : In a typical Suzuki-Miyaura reaction, a phenylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .
-
Scientific Field: Analytical Sciences
- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical applications .
- Methods of Application : The principle of boronate affinity reaction is pH dependent. Under high pH condition the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .
- Results or Outcomes : This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
-
Scientific Field: Life Science
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, are used in life science research . They can be used in the synthesis of various bioactive compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific research context .
- Results or Outcomes : The outcomes can also vary widely, but the use of phenylboronic acids can often enable the synthesis of compounds that would be difficult to synthesize using other methods .
-
Scientific Field: Chromatography
- Application Summary : Phenylboronic acids, including “4-(N-Ethylaminocarbonyl)phenylboronic acid”, are used in chromatography . They can be used as functional groups in the stationary phase of chromatography columns .
- Methods of Application : The phenylboronic acid is typically attached to the stationary phase material through a process known as functionalization .
- Results or Outcomes : The use of phenylboronic acids in chromatography allows for the selective separation of certain types of compounds, such as cis-diol-containing compounds .
安全和危害
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
[4-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAYSCOAAAZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392225 | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Ethylaminocarbonyl)phenylboronic acid | |
CAS RN |
850568-12-6 | |
| Record name | B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
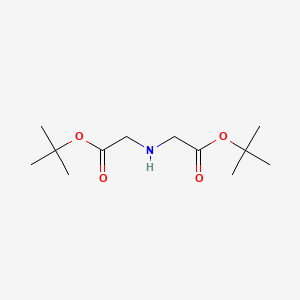
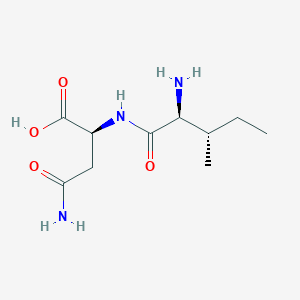
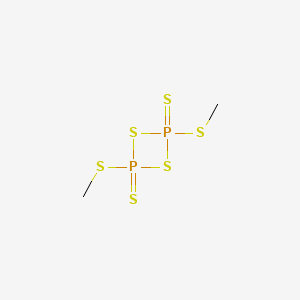
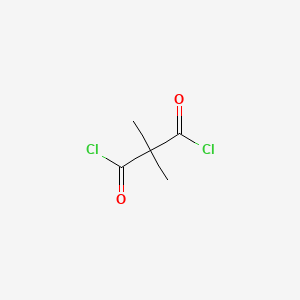
![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)
